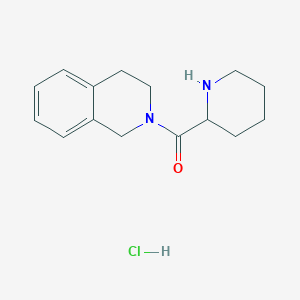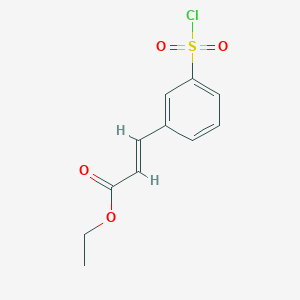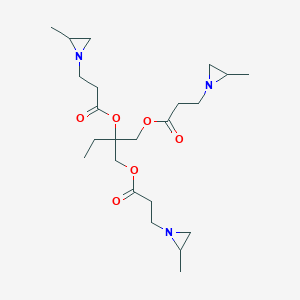
三羟甲基丙烷三(2-甲基-1-氮丙酸酯)
描述
Trimethylolpropane tris(2-methyl-1-aziridinepropionate) is a crosslinker that belongs to the group of aziridines . It is a reaction product of trimethylolpropane and 2-methyl-1,3-aziridinium chloride . It is one of the triaziridnyl compounds added as a latent curing agent for single pack self-curable polyurethane (PU) systems .
Synthesis Analysis
The synthesis of Trimethylolpropane tris(2-methyl-1-aziridinepropionate) involves the reaction of trimethylolpropane and 2-methyl-1,3-aziridinium chloride .Molecular Structure Analysis
The molecular formula of Trimethylolpropane tris(2-methyl-1-aziridinepropionate) is C24H41N3O6 . It has a molecular weight of 467.6 g/mol .Chemical Reactions Analysis
Trimethylolpropane tris(2-methyl-1-aziridinepropionate) is a crosslinker that belongs to the group of aziridines . It is used in ink, coating, PSA, adhesive to improve the water, chemical, alcohol, detergent resistance and cohesive strength .Physical And Chemical Properties Analysis
Trimethylolpropane tris(2-methyl-1-aziridinepropionate) has a density of 1.1 g/mL at 25 °C (lit.) . It has a refractive index n20/D of 1.477 (lit.) . The melting point is -30 °C .科学研究应用
Application in Polyurethane-based Clearcoats for Automotive Applications
- Summary of Application : Trimethylolpropane tris(2-methyl-1-aziridinepropionate) (TTMAP) is used as a crosslinker in polyurethane-based clearcoats for automotive applications. These clearcoats protect the inner layers or body frames of the automotive from external damages such as acid rain etching, oxidation, staining, scratching, and bird droppings .
- Methods of Application : The study investigated the impact of TTMAP on the thermal curing characteristics of 2K clearcoats containing free-isocyanate crosslinker and polyacrylic resin. The analysis confirmed the ring-opening reaction of the aziridine crosslinker with the carboxyl groups in the resin at room temperature .
- Results or Outcomes : The study found that TTMAP can effectively enhance both the physical and chemical properties of polyurethane coatings. It was also found that the amount of TTMAP required to enhance the properties of clearcoat films can be optimized by examining the relationship between the curing dynamics and the final mechanical properties .
Application in Long Chain Branching of Polylactic Acid (PLA)
- Summary of Application : TTMAP is used to make star branched PLA. This is done by melt blending linear polylactic acid (PLA) with TTMAP .
- Methods of Application : The study involved melt blending linear polylactic acid (PLA) with TTMAP. Adding pyromellitic dianhydride (PMDA) led to long chain branched (LCB) PLA .
- Results or Outcomes : The study successfully demonstrated the use of TTMAP in creating long chain branched PLA through melt blending .
Application in Ink, Coating, PSA, Adhesive
- Summary of Application : TTMAP can be widely used in ink, coating, PSA (Pressure Sensitive Adhesive), and adhesive to improve the water, chemical, alcohol, detergent resistance and cohesive strength .
- Results or Outcomes : The use of TTMAP in these applications improves the water, chemical, alcohol, detergent resistance and cohesive strength of the materials .
Application in Automotive Coatings
- Summary of Application : TTMAP is used as a crosslinker in automotive coatings. These coatings protect the automotive body from external damages such as acid rain etching, oxidation, staining, scratching, and bird droppings .
- Methods of Application : The study investigated the impact of TTMAP on the thermal curing characteristics of 2K clearcoats containing free-isocyanate crosslinker and polyacrylic resin. The analysis confirmed the ring-opening reaction of the aziridine crosslinker with the carboxyl groups in the resin at room temperature .
- Results or Outcomes : The study found that TTMAP can effectively enhance both the physical and chemical properties of polyurethane coatings. It was also found that the amount of TTMAP required to enhance the properties of clearcoat films can be optimized by examining the relationship between the curing dynamics and the final mechanical properties .
Application in Ink, Coating, PSA, Adhesive
- Summary of Application : TTMAP can be widely used in ink, coating, PSA (Pressure Sensitive Adhesive), and adhesive to improve the water, chemical, alcohol, detergent resistance and cohesive strength .
- Results or Outcomes : The use of TTMAP in these applications improves the water, chemical, alcohol, detergent resistance and cohesive strength of the materials .
Application in Automotive Coatings
- Summary of Application : TTMAP is used as a crosslinker in automotive coatings. These coatings protect the automotive body from external damages such as acid rain etching, oxidation, staining, scratching, and bird droppings .
- Methods of Application : The study investigated the impact of TTMAP on the thermal curing characteristics of 2K clearcoats containing free-isocyanate crosslinker and polyacrylic resin. The analysis confirmed the ring-opening reaction of the aziridine crosslinker with the carboxyl groups in the resin at room temperature .
- Results or Outcomes : The study found that TTMAP can effectively enhance both the physical and chemical properties of polyurethane coatings. It was also found that the amount of TTMAP required to enhance the properties of clearcoat films can be optimized by examining the relationship between the curing dynamics and the final mechanical properties .
安全和危害
Trimethylolpropane tris(2-methyl-1-aziridinepropionate) is considered hazardous. It causes skin irritation and may cause an allergic skin reaction . It also causes serious eye damage and is suspected of causing genetic defects . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .
未来方向
Trimethylolpropane tris(2-methyl-1-aziridinepropionate) can be widely used in ink, coating, PSA, adhesive to improve the water, chemical, alcohol, detergent resistance and cohesive strength . It is also environmental-friendly, as the finished products are non-toxic and non-smell without any chemical hazards such as methanol after cross-linking .
属性
IUPAC Name |
[2-[3-(2-methylaziridin-1-yl)propanoyloxy]-2-[3-(2-methylaziridin-1-yl)propanoyloxymethyl]butyl] 3-(2-methylaziridin-1-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H39N3O6/c1-5-23(32-22(29)8-11-26-14-19(26)4,15-30-20(27)6-9-24-12-17(24)2)16-31-21(28)7-10-25-13-18(25)3/h17-19H,5-16H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEOQTSUNXODXQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COC(=O)CCN1CC1C)(COC(=O)CCN2CC2C)OC(=O)CCN3CC3C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1-Aziridinepropanoic acid, 2-methyl-, 1,1'-[2-ethyl-2-[[3-(2-methyl-1-aziridinyl)-1-oxopropoxy]methyl]-1,3-propanediyl] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Trimethylolpropane tris(2-methyl-1-aziridinepropionate) | |
CAS RN |
64265-57-2 | |
| Record name | 1-Aziridinepropanoic acid, 2-methyl-, 1,1'-[2-ethyl-2-[[3-(2-methyl-1-aziridinyl)-1-oxopropoxy]methyl]-1,3-propanediyl] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



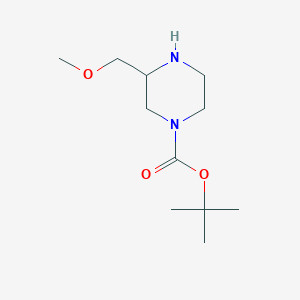
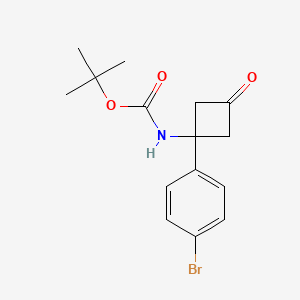
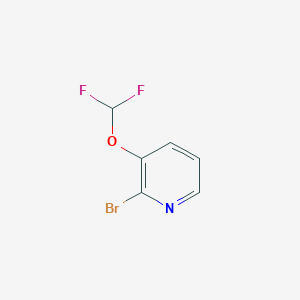
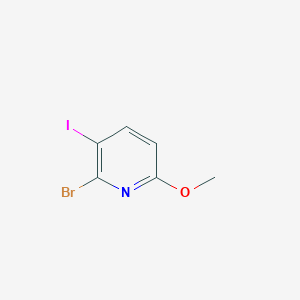
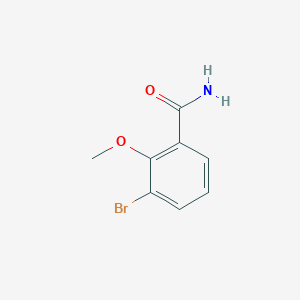
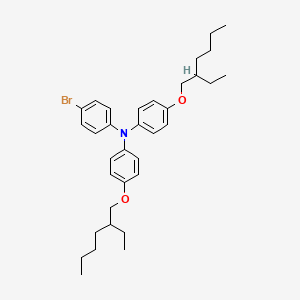
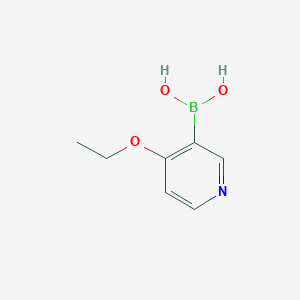
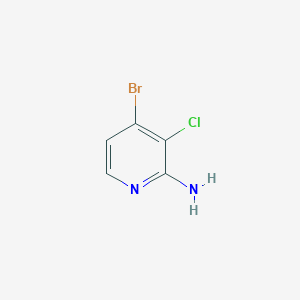
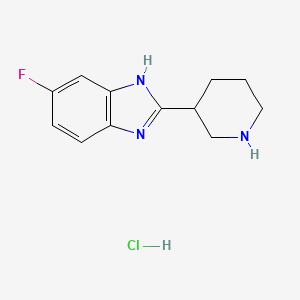
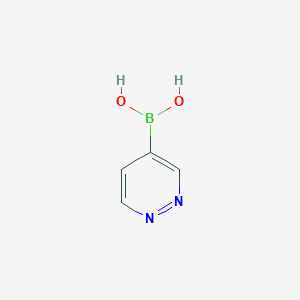
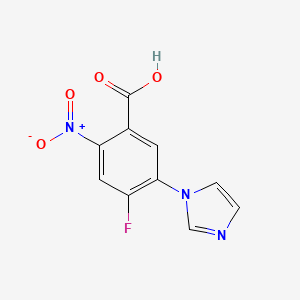
![1,7-Dimethylxanthine-[13C4,15N3] (para-xanthine)](/img/structure/B1442355.png)
